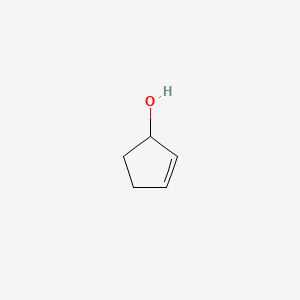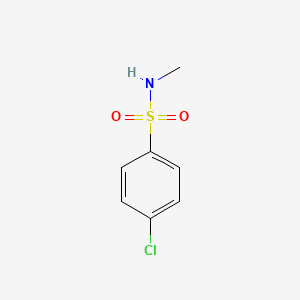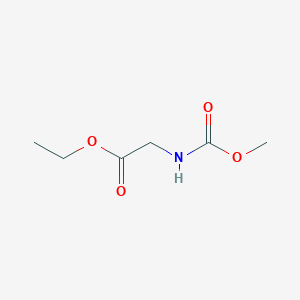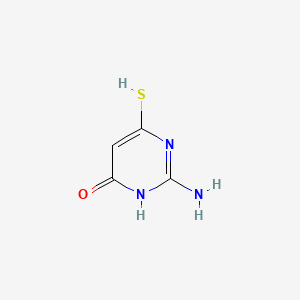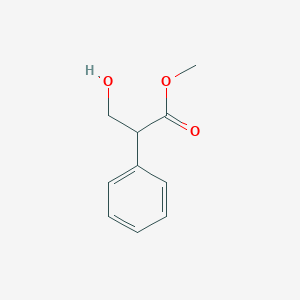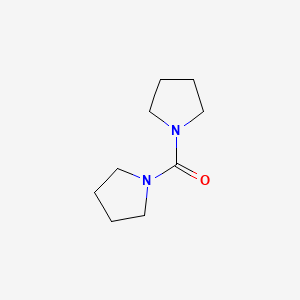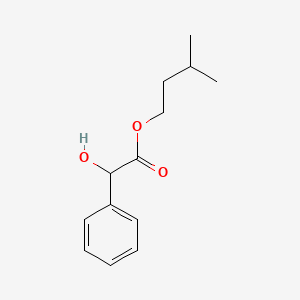
Isoamyl mandelate
Übersicht
Beschreibung
Isoamyl mandelate, also known as Benzeneacetic acid, α-hydroxy-, 3-methylbutyl ester, is a chemical compound with the formula C13H18O3 and a molecular weight of 222.2802 . It is also referred to by other names such as Atractyl, Mandaverm, Mandelic acid isoamyl ester, Mandelic acid, isopentyl ester, Spasmol, Spasmostenyl, Vermiparin, Isopentyl alcohol, mandelate, and isopentyl phenylglycolate .
Synthesis Analysis
Isoamyl alcohol can be synthesized via the de novo leucine biosynthetic pathway coupled with the Ehrlich degradation pathway in Saccharomyces cerevisiae . Two strategies are used: (1) reconstruction of a chromosome-based leucine biosynthetic pathway under the control of galactose-inducible promoters; (2) overexpression of the mitochondrial 2-isopropylmalate (α-IPM) transporter to boost the transportation of α-IPM from mitochondria to the cytosol .Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C13H18O3/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis and Separation : Studies have focused on the behavior of mandelate derivatives, like methyl mandelate, in chromatographic systems. For example, the adsorption isotherms of methyl mandelate enantiomers have been analyzed, providing insights into their chromatographic separation behaviors (Charton, Jacobson, & Guiochon, 1993).
Biocatalysis and Enantiomeric Separation : Research has demonstrated the use of biocatalysis for the enantioconvergent separation of racemic mandelic acid, which is closely related to mandelates. This process involves lipase-catalyzed enantioselective esterification and in situ racemization (Choi, Lee, Kang, & Lee, 2007).
Microbial Metabolism of Mandelate Pathway : The mandelate pathway in Pseudomonas putida, involving mandelate and its derivatives, has been studied for its genetic and enzymatic aspects. This research contributes to the understanding of microbial metabolism and the synthesis of specific enzymes (Hegeman, 1966).
Determination of Enantiomeric Purity : Mandelate derivatives are used to determine the enantiomeric purity and absolute configuration of certain compounds, such as cyclohexenols. This application is significant in the field of stereochemistry (Sarotti, Pisano, & Pellegrinet, 2011).
Synthesis and Analysis in Organic Chemistry : Mandelates are synthesized and analyzed for various applications in organic chemistry, including in the synthesis of optical isomers and studying their properties (Miyamoto et al., 1989).
Enzymatic Esterification for Flavor Production : Isoamyl acetate, a related compound, is produced via enzymatic esterification for use in the food industry due to its natural flavor characteristics. Research in this area explores the optimization of production conditions for such esters (Singh et al., 2008).
Enzyme Superfamily and Metabolic Pathways : Studies have also explored the role of mandelate racemase and related enzymes in various metabolic pathways, highlighting their diversity and evolutionary aspects (Babbitt et al., 1995).
Wirkmechanismus
Target of Action
It is known that isoamyl mandelate is a derivative of mandelic acid , which is metabolized by a wide range of prokaryotic and eukaryotic microorganisms . Therefore, it can be inferred that this compound may interact with similar biological targets.
Mode of Action
It is known that mandelic acid and its derivatives, including this compound, are metabolized through various pathways . The metabolism of these compounds involves several enzymes, including mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase . These enzymes catalyze various reactions, leading to the conversion of mandelic acid and its derivatives into other compounds .
Biochemical Pathways
This compound is likely to be involved in the mandelic acid degradation pathway, which is a representative pathway of aromatic compounds degradation . This pathway involves the conversion of mandelic acid and its structural analogues into catechol or protocatechuate . The enzymes involved in this pathway have been widely used in biocatalysis, kinetic resolution, chiral compounds synthesis, or construction of new metabolic pathways .
Result of Action
It is known that the metabolism of mandelic acid and its derivatives can lead to the formation of various compounds . These compounds may have different effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the rate of germination in Bacillus species when mandelic acid and its derivatives are present . Therefore, it is plausible that similar environmental factors may also influence the action of this compound.
Eigenschaften
IUPAC Name |
3-methylbutyl 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQXUARABJGCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871915 | |
| Record name | 3-Methylbutyl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5421-04-5, 95360-05-7 | |
| Record name | Benzeneacetic acid, α-hydroxy-, 3-methylbutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5421-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mandelic acid isoamyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005421045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamyl mandelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopentyl phenylglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-Mandelic acid isoamyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL MANDELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCC49E3509 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584723.png)
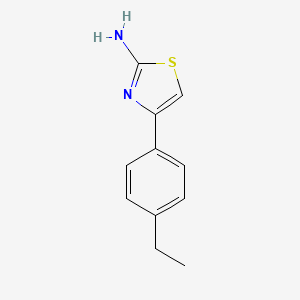
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)
